molecular formula C21H22N2O2S B11120557 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide

Cat. No.: B11120557
M. Wt: 366.5 g/mol
InChI Key: QNLVBCOEVZCNJC-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide typically involves the reaction of 4-ethylphenyl thiazole with 3-propoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the modulation of inflammatory responses. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the versatility and importance of the thiazole scaffold in medicinal chemistry.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide

InChI

InChI=1S/C21H22N2O2S/c1-3-12-25-18-7-5-6-17(13-18)20(24)23-21-22-19(14-26-21)16-10-8-15(4-2)9-11-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,23,24)

InChI Key

QNLVBCOEVZCNJC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC

Origin of Product

United States

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